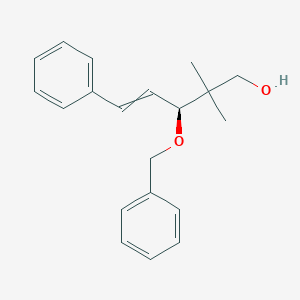
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is an organic compound that features a benzyloxy group attached to a pentenol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and 2,2-dimethyl-5-phenylpent-4-en-1-ol.
Reaction Conditions: The benzyloxy group is introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with a suitable leaving group on the pentenol backbone under basic conditions.
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol backbone can be reduced to form a saturated alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the benzyloxy group.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of new compounds with different functional groups replacing the benzyloxy group.
科学的研究の応用
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and chemical products.
作用機序
The mechanism of action of (3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The compound’s effects are mediated through these interactions, which can modulate various biochemical pathways.
類似化合物との比較
Similar Compounds
(3S)-3-(Benzyloxy)-L-Aspartic Acid: Shares the benzyloxy group but has a different backbone structure.
(2S,3S)-2-(Benzyloxy)pentan-3-yl: Similar benzyloxy substitution but different overall structure.
(Benzyloxy)-N’-[(3S)-2,2-dimethylhex-5-en-3-yl]carbohydrazide: Similar benzyloxy group with a different functional group attached.
Uniqueness
(3S)-3-(Benzyloxy)-2,2-dimethyl-5-phenylpent-4-en-1-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
824393-48-8 |
|---|---|
分子式 |
C20H24O2 |
分子量 |
296.4 g/mol |
IUPAC名 |
(3S)-2,2-dimethyl-5-phenyl-3-phenylmethoxypent-4-en-1-ol |
InChI |
InChI=1S/C20H24O2/c1-20(2,16-21)19(14-13-17-9-5-3-6-10-17)22-15-18-11-7-4-8-12-18/h3-14,19,21H,15-16H2,1-2H3/t19-/m0/s1 |
InChIキー |
MRTQJCDEQXXZMP-IBGZPJMESA-N |
異性体SMILES |
CC(C)(CO)[C@H](C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
正規SMILES |
CC(C)(CO)C(C=CC1=CC=CC=C1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-Bromo-5-(trimethylsilyl)furan-2-yl]pyridine](/img/structure/B14225973.png)
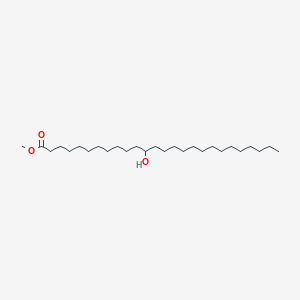


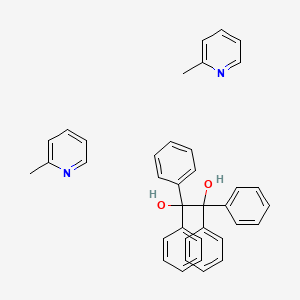
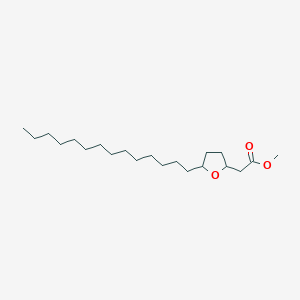
![1,4-Di(propan-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14226018.png)


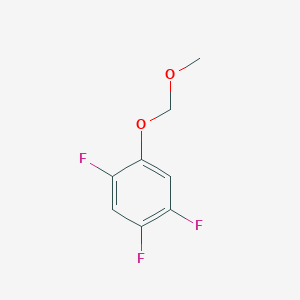

methylene]-](/img/structure/B14226050.png)
![Naphth[2,3-b]oxirene-2,7-dione, 1a,7a-dihydro-1a-methyl-7a-phenyl-](/img/structure/B14226065.png)
![3-{2-[(4-Bromophenyl)sulfanyl]oct-1-EN-1-YL}pyridine](/img/structure/B14226068.png)
